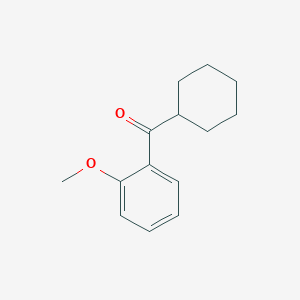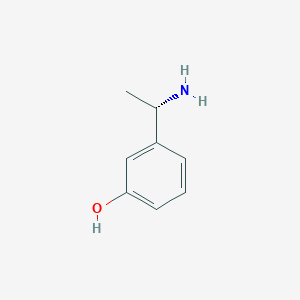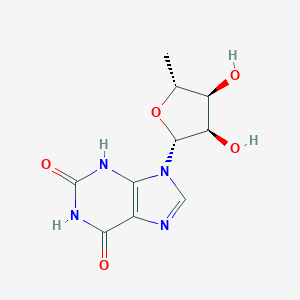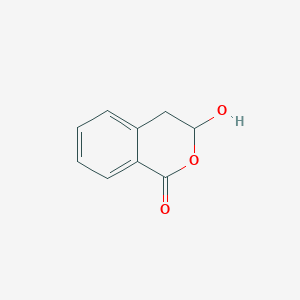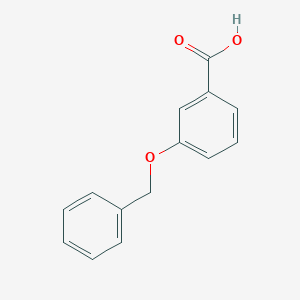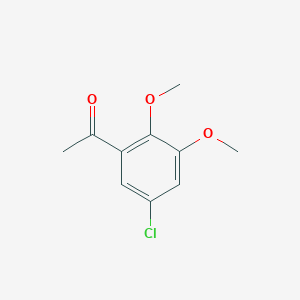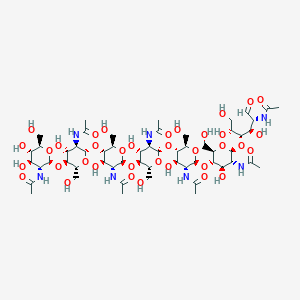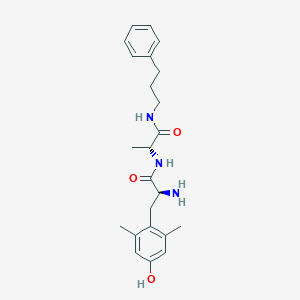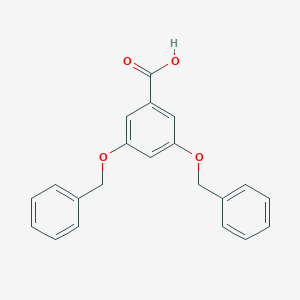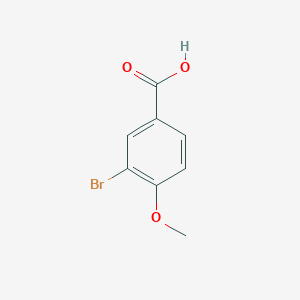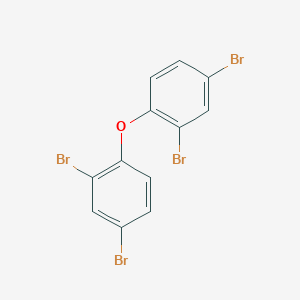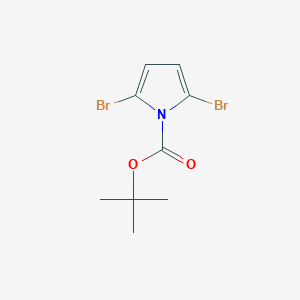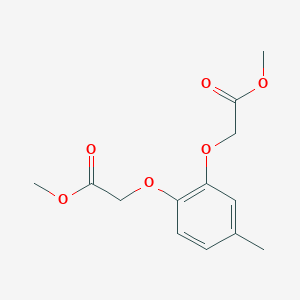
4-Methylcatecholdimethylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MCDA is a compound derived from 4-methyl catechol, which has been explored for its synthesis and applications in the creation of fragrant compounds and potential utility in various chemical reactions. It plays a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules and materials.
Synthesis Analysis
The synthesis of MCDA involves the Williamson reaction, where methyl bromoacetate reacts with 4-methyl catechol in the presence of potassium iodide (KI) as a catalyst. This process leads to a significant increase in yield, with the addition of KI facilitating the conversion of methyl bromoacetate to methyl iodoacetate, thus enhancing the overall efficiency of the synthesis. This method provides a straightforward and efficient route to MCDA, with yields up to 95.4% under optimized conditions (Zhang et al., 2013).
Molecular Structure Analysis
Although specific studies detailing the molecular structure analysis of MCDA through techniques like NMR or X-ray crystallography were not found, the synthesis process and the use of spectroscopic methods for characterization (e.g., HPLC, IR, NMR) suggest that MCDA has a well-defined molecular structure conducive to further chemical modifications and applications in synthesis.
Chemical Reactions and Properties
MCDA undergoes various chemical reactions, indicating its reactive nature and potential as an intermediate in organic synthesis. For example, its electrooxidation in the presence of barbituric acid derivatives leads to the formation of specific barbiturate derivatives, showcasing its versatility in electrochemical reactions (Nematollahi & Tammari, 2005).
Aplicaciones Científicas De Investigación
Summary of the Application
4-Methylcatecholdimethylacetate is used in the design and synthesis of fluorescent probes based on the underexplored bimane scaffold . These probes have tunable absorption and emission in the visible region with large Stokes shifts .
Methods of Application or Experimental Procedures
The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
Results or Outcomes
These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
2. Application in Fragrance Synthesis
Summary of the Application
4-Methylcatecholdimethylacetate is used in the synthesis of the fragrant compound Calone 1951® .
Methods of Application or Experimental Procedures
The synthesis of 4-methylcatecholdimethylacetate (MCDA) via the Williamson reaction by adding KI as catalyst was investigated . It was found that the addition of an appropriate amount of KI can significantly increase the product yield due to generation of methyl iodoacetate via the reaction between KI and methyl bromoacetate .
Results or Outcomes
Under the optimum operating conditions, the MCDA yield could be increased from 78.5 % to 95.4 % by the addition of an appropriate amount of KI . The corresponding yield of Calone 1951® increased to 68 % .
Safety And Hazards
The safety data sheet for 4-Methylcatecholdimethylacetate suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-9-4-5-10(18-7-12(14)16-2)11(6-9)19-8-13(15)17-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCGXCFQGBLZHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169811 |
Source


|
| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcatecholdimethylacetate | |
CAS RN |
52589-39-6 |
Source


|
| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

